molecular formula C10H8O4S B14418852 Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate CAS No. 80427-78-7

Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate

Cat. No.: B14418852
CAS No.: 80427-78-7
M. Wt: 224.23 g/mol
InChI Key: BJECTHVKJMRPDZ-UHFFFAOYSA-N
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Description

Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This process generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 4 and 7 enhances its ability to form hydrogen bonds, making it a potent inhibitor in biological systems.

Properties

CAS No.

80427-78-7

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 4,7-dihydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H8O4S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4,11-12H,1H3

InChI Key

BJECTHVKJMRPDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2S1)O)O

Origin of Product

United States

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